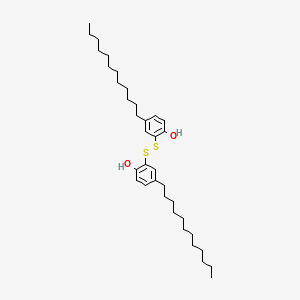
2,2'-Disulfanediylbis(4-dodecylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-dodecylphenol) is an organic compound characterized by the presence of a disulfide bond (S-S) linking two phenolic groups, each substituted with a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-dodecylphenol) typically involves the reaction of 4-dodecylphenol with a disulfide precursor. One common method is the oxidative coupling of 4-dodecylphenol using an oxidizing agent such as iodine or hydrogen peroxide in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(4-dodecylphenol) may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-dodecylphenol) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alkyl halides, acyl chlorides, under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Ethers, esters
Scientific Research Applications
2,2’-Disulfanediylbis(4-dodecylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly those containing disulfide bonds.
Biology: Investigated for its potential role in modulating redox states in biological systems due to its disulfide bond.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and stabilizers.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-dodecylphenol) primarily involves its disulfide bond. This bond can undergo reversible oxidation and reduction, making it a useful redox-active compound. In biological systems, the disulfide bond can interact with thiol groups in proteins, potentially affecting protein structure and function. This interaction can modulate cellular redox states and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis(4-chlorobenzoic acid)
- 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
- Famotidine Related Compound E
Uniqueness
2,2’-Disulfanediylbis(4-dodecylphenol) is unique due to its long dodecyl chains, which impart hydrophobic properties and influence its solubility and interaction with other molecules. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and stabilizers.
Properties
CAS No. |
95719-21-4 |
|---|---|
Molecular Formula |
C36H58O2S2 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
4-dodecyl-2-[(5-dodecyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C36H58O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-40-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
InChI Key |
WJCBYDBCGJURKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















